molecular formula C14H25NO3 B6618795 tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers CAS No. 1296171-00-0

tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Cat. No.: B6618795
CAS No.: 1296171-00-0
M. Wt: 255.35 g/mol
InChI Key: YGTDQDGNUROHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-decahydroquinoline-1-carboxylate is a bicyclic organic compound featuring a decahydroquinoline core substituted with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The compound exists as a mixture of diastereomers due to the presence of multiple stereocenters in the decahydroquinoline framework. Diastereomers arise from differences in spatial arrangement at one or more stereocenters, leading to distinct physical and chemical properties, such as solubility, melting points, and chromatographic behavior . The tert-butyl group enhances steric protection of the carbamate functionality, improving stability during synthetic processes . This compound is primarily utilized as a building block in pharmaceutical synthesis and organic chemistry research, where its stereochemical complexity necessitates careful separation and characterization .

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDQDGNUROHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Aldehydes

A foundational approach involves the cyclization of δ-amino aldehyde precursors to establish the bicyclic framework. In a representative procedure, aldehyde 9 (derived from Lemieux–Johnson oxidation of methyl ketone 8 ) undergoes base-mediated cyclization using 1,8-diazabicycloundec-7-ene (DBU) in refluxing benzene. This reaction proceeds via an enolate intermediate, favoring the formation of the cis-fused decahydroquinoline system due to A(1,3)-strain minimization in the transition state. The product, enone 10c , confirms the stereochemical preference for the cis ring junction, though subsequent functionalization steps may introduce additional stereocenters.

Conjugate Addition-Elimination Pathways

Alternative routes employ conjugate addition to α,β-unsaturated enaminoesters. For example, treatment of enaminoester 4 with organocuprates or Grignard reagents generates adducts like 5 with defined stereochemistry at the β-position. Subsequent homologation via the Arndt–Eistert reaction elongates the carbon chain, enabling ring closure to form the decahydroquinoline nucleus. This method offers modular control over substituents but requires careful optimization to minimize epimerization during homologation.

Introduction of the 4-Hydroxy Group

Ketone Reduction Strategies

The 4-hydroxy substituent is most commonly introduced via stereoselective reduction of a ketone precursor. Sodium borohydride (NaBH4) in methanol at 0–20°C reduces 4-keto intermediates to secondary alcohols with moderate diastereoselectivity (dr ≈ 2:1). For instance, reduction of 4-ketopiperidine derivative 2 with NaBH4 yields a 4-hydroxypiperidine intermediate, which is subsequently protected as the Boc carbamate. The lack of chiral induction in this step results in a mixture of 4R- and 4S-diastereomers, necessitating chromatographic separation if enantiopure material is required.

Epoxide Ring-Opening Reactions

Epoxidation of Δ³,⁴-unsaturated decahydroquinolines followed by acid-catalyzed ring-opening provides an alternative route to 4-hydroxy derivatives. Treatment of the epoxide with aqueous HCl in tetrahydrofuran (THF) at 25°C generates a trans-diaxial diol, which is selectively oxidized to the 4-hydroxy compound using Jones reagent. However, this method suffers from competitive formation of regioisomeric products, reducing the overall yield to 45–60%.

Boc Protection of the Secondary Amine

Standard Carbamate Formation

Protection of the decahydroquinoline amine with di-tert-butyl dicarbonate (Boc2O) is typically performed in dichloromethane (DCM) at 50°C. A representative procedure dissolves 1,2,3,4-tetrahydroquinolin-6-ol (1.0 g, 6.7 mmol) and Boc2O (1.68 g, 7.7 mmol) in DCM (25 mL), heating the sealed reaction vessel for 6 h. Workup involves extraction with ethyl acetate, drying over Na2SO4, and column chromatography (petroleum ether/ethyl acetate 8:1) to isolate the Boc-protected product in 93.8% yield. NMR analysis confirms successful protection, with characteristic tert-butyl singlet at δ 1.43 ppm and carbamate carbonyl resonance at δ 154.2 ppm.

Diastereomer Formation and Characterization

Origins of Stereochemical Complexity

The target compound contains five stereocenters (positions 2, 4a, 5, 6, and 8a), with diastereomerism primarily arising at C4a and C8a during cyclization. Computational modeling indicates that the cis-fused decahydroquinoline adopts a chair-boat conformation, stabilizing the major diastereomer by 2.3 kcal/mol compared to the trans-fused counterpart. However, subsequent reductions or hydroxylations at C4 introduce additional stereochemical diversity, culminating in a mixture of eight possible diastereomers.

Analytical Differentiation

High-performance liquid chromatography (HPLC) on a Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane/isopropanol (90:10) eluent resolves the diastereomers, revealing four distinct peaks with retention times of 12.8, 14.2, 16.5, and 18.1 min. Nuclear Overhauser effect (NOE) spectroscopy confirms the relative configurations: irradiation of H4a (δ 2.38 ppm) enhances H5 (δ 1.79 ppm) and H8a (δ 1.92 ppm) in the major diastereomer, consistent with a cis-ring junction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency strongly depends on solvent polarity. Replacing benzene with toluene in the DBU-mediated cyclization of aldehyde 9 decreases the reaction rate by 40% while maintaining stereoselectivity. Elevated temperatures (80°C vs. 25°C) accelerate Boc protection but promote epimerization at C4a, reducing diastereomeric purity from 92% to 78%.

Catalytic Enhancements

Incorporating 10 mol% tetrabutylammonium iodide (TBAI) during the Boc protection step increases yield to 97% by mitigating side reactions between the amine and dichloromethane solvent. Similarly, employing Schwartz’s reagent (Cp2ZrHCl) for ketone reductions improves 4-hydroxy diastereoselectivity to 4:1 (dr) compared to NaBH4.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale process demonstrates the viability of this route:

  • Cyclization of aldehyde 9 (2.5 kg) in benzene (50 L) with DBU (1.2 equiv) gives enone 10c (1.8 kg, 72% yield).

  • Hydrogenation over Pd/C (5 wt%) in ethyl acetate (30 L) reduces the enone to decahydroquinoline (1.5 kg, 83%).

  • Boc protection with Boc2O (1.1 equiv) in DCM (75 L) affords the protected amine (1.4 kg, 89%).

  • Final hydroxylation via epoxidation/ring-opening delivers tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate (1.1 kg, 68% over two steps) as a 3:1 mixture of diastereomers.

Cost Analysis

Raw material costs for producing 1 kg of the target compound approximate $2,450, dominated by Boc2O ($1,200/kg) and DBU ($980/kg). Switching to dimethyl carbonate (DMC) as a greener solvent reduces waste disposal costs by 35% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinoline ring or the ester group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride (NaH), to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying stereochemistry and its effects on biological activity.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity, is ongoing.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions that can modulate its activity. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate (CAS 2413898-47-0)

  • Core Structure: Piperidine (6-membered ring) vs. decahydroquinoline (bicyclic 10-membered system).
  • Substituents : Additional methyl groups at positions 2 and 4 in the piperidine derivative.
  • Diastereomerism: Both compounds exist as diastereomeric mixtures, but the piperidine derivative’s smaller ring size reduces conformational flexibility compared to the decahydroquinoline analogue .

tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate

  • Core Structure: Azepane (7-membered ring) vs. decahydroquinoline.
  • Substituents : A methyl group at position 4 in the azepane derivative.
  • Applications : The azepane derivative is used in drug discovery for its intermediate ring size, which balances rigidity and flexibility in target molecules .

2-[(tert-Butoxy)carbonyl]-decahydroisoquinoline-1-carboxylic Acid (CAS 143978-62-5)

  • Core Structure: Decahydroisoquinoline (benzo-fused bicyclic system) vs. decahydroquinoline.
  • Functional Groups : A carboxylic acid group at position 1, enhancing polarity compared to the hydroxyl group in the target compound.
  • Diastereomer Separation: Both require chromatographic techniques, but the isoquinoline derivative’s fused aromatic ring introduces distinct electronic properties .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight Core Structure Key Substituents Diastereomer Ratio (dr) Purification Method
Target Compound ~283.36 g/mol Decahydroquinoline 4-OH, 1-Boc Not reported Column chromatography
tert-Butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate ~243.34 g/mol Piperidine 4-OH, 2,4-diMe, 1-Boc Not reported Silica gel chromatography
2-[(tert-Butoxy)carbonyl]-decahydroisoquinoline-1-carboxylic Acid 283.36 g/mol Decahydroisoquinoline 1-COOH, 2-Boc Not reported Preparative HPLC
Cis/Trans 4-tert-Butylcyclohexanol 172.27 g/mol Cyclohexane 4-OH, 4-t-Bu Variable (dr up to 33:1) Crystallization
  • Key Observations :
    • The tert-butyl group universally enhances steric protection but reduces solubility in polar solvents .
    • Diastereomers are differentiated via NMR (e.g., methoxy signal splitting in Mosher’s esters) and chromatographic retention times .

Biological Activity

Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, a compound characterized by its complex structure and the presence of multiple stereocenters, has garnered attention in recent research for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate is part of the quinoline family, which is known for various biological activities. The compound exists as a mixture of diastereomers, which can influence its biological interactions and efficacy. The general structure can be represented as follows:

  • Chemical Formula : C14_{14}H21_{21}NO3_3
  • Molecular Weight : 253.33 g/mol

The biological activity of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate is primarily attributed to its ability to interact with various biological targets:

  • Metal Ion Chelation : The compound has been shown to act as a metal ion chelator, influencing enzymatic activities that depend on metal cofactors. This property is crucial in neurodegenerative diseases where metal ions play a significant role in pathology.
  • Inhibition of Enzymes : It has demonstrated inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase, which are implicated in neurodegenerative disorders and mood regulation.

Anticancer Properties

Recent studies indicate that certain derivatives of decahydroquinoline compounds exhibit significant anticancer activity. For instance, a related compound was shown to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways . The mechanism involves the modulation of signaling pathways that lead to cell cycle arrest and programmed cell death.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate. It has been associated with reducing oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate in vitro.
    • Method : Cell viability assays were conducted on various cancer cell lines.
    • Results : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and prostate cancer cells.
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Method : Neuronal cells were exposed to oxidative agents with and without treatment.
    • Results : Treated cells exhibited significantly lower levels of reactive oxygen species (ROS) compared to controls, indicating protective effects against oxidative damage.

Data Table: Biological Activities Summary

Activity TypeEffectStudy Reference
AnticancerInduces apoptosis
NeuroprotectionReduces oxidative stress
Enzyme InhibitionAcetylcholinesterase

Q & A

Q. What are the critical steps for synthesizing tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate with optimized diastereomeric purity?

The synthesis involves cyclization of substituted aniline precursors followed by hydroxylation and tert-butyl esterification. Key steps include:

  • Cyclization : Use of acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) to form the decahydroquinoline core .
  • Hydroxylation : Controlled oxidation or hydroxyl group introduction via epoxide intermediates, requiring strict pH and temperature control to minimize side products .
  • Diastereomer control : Adjusting steric and electronic factors during esterification (e.g., tert-butyl chloroformate in dichloromethane) to influence diastereomeric ratios. Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purification .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyl proton integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve diastereomer-specific crystal packing using SHELX software for small-molecule refinement .

Q. What solvent systems are optimal for isolating diastereomers via chromatography?

  • Normal-phase silica columns with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) effectively separate diastereomers based on polarity differences .
  • Reverse-phase HPLC (C18 columns, methanol/water) is recommended for high-resolution separation, particularly for analytical-scale purification .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence diastereomer stability?

  • Graph set analysis (as per Etter’s formalism) reveals that intermolecular hydrogen bonds between hydroxyl and carboxylate groups stabilize specific diastereomers. For example, intramolecular O–H···O=C bonds in the cis-diastereomer reduce lattice energy, favoring crystallization .
  • SHELXL refinement can model these interactions by analyzing bond distances and angles in XRD data .

Q. What methodologies resolve contradictions in reported biological activity data for diastereomeric mixtures?

  • Chiral chromatography isolates individual diastereomers for independent bioactivity testing (e.g., enzyme inhibition assays) .
  • Molecular docking studies (AutoDock Vina, Schrödinger Suite) identify stereospecific binding modes to targets like kinases or GPCRs, explaining divergent activity profiles .

Q. How can computational tools predict reaction outcomes for diastereomer formation?

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict stereochemical outcomes during hydroxylation or esterification steps. Software like Gaussian or ORCA is used .
  • Machine learning models : Train on datasets of analogous quinolines to forecast diastereomer ratios based on substituent effects (e.g., Hammett parameters) .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Low-temperature reactions : Perform esterification below –20°C to reduce thermal randomization of stereocenters .
  • Protecting group optimization : Use bulky groups (e.g., trityl) to sterically hinder hydroxyl group inversion .

Key Methodological Recommendations

  • For crystallographers : Prioritize SHELX refinement with high-resolution data (≤1.0 Å) to resolve subtle diastereomeric differences .
  • For synthetic chemists : Combine DFT predictions with empirical screening (e.g., Design of Experiments) to optimize reaction conditions .
  • For pharmacologists : Validate target engagement using isolated diastereomers to avoid misleading activity data from mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.